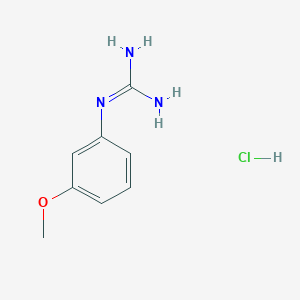

N-(3-Methoxy-phenyl)-guanidine hydrochloride

Beschreibung

N-(3-Methoxy-phenyl)-guanidine hydrochloride (CAS: 112677-52-8) is a guanidine derivative featuring a methoxyphenyl substituent. Guanidine compounds are characterized by a central guanidine group (N=C(NH₂)₂), which confers strong basicity and diverse biological activities, including antimicrobial, anticancer, and neurological applications . Industrially, it is available at 90% purity, packaged in 25 kg drums, and utilized in chemical synthesis and material science .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHGAWMDLGVFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583269 | |

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-52-8 | |

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Steps and Conditions

-

Formamide Intermediate Formation :

3-Methoxy-aniline reacts with formamide under basic conditions to yield N-(3-methoxyphenyl)formamide. Tetrahydrofuran (THF) serves as the solvent, with lithium aluminum hydride (LiAlH) facilitating reduction to N-methyl-3-methoxyaniline. -

Guanidine Formation :

The methylated aniline reacts with cyanamide in anhydrous ether, catalyzed by HCl. The exothermic reaction forms a crystalline guanidine intermediate, which is filtered and washed with ethyl acetate. -

Hydrochloride Salt Precipitation :

The crude guanidine is dissolved in ethanol, treated with HCl gas, and recrystallized to yield the hydrochloride salt.

Optimization Insights

-

Solvent Choice : Anhydrous THF minimizes side reactions during reduction.

-

Stoichiometry : A 1.2:1 molar ratio of LiAlH to formamide ensures complete reduction.

Table 1: Key Parameters for Cyanamide-Amine Condensation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| LiAlH Equivalents | 1.2 mol/mol | Maximizes reduction efficiency |

| Reaction Temperature | 0–25°C (stepwise) | Controls exothermicity |

| Recrystallization Solvent | Ethanol/ether mixture | Enhances purity |

Sulfonic Acid-Mediated Guanidinylation

Patent WO1990015795A1 introduces a sulfonic acid derivative route, leveraging the reactivity of -SO-containing intermediates to accelerate guanidine formation. This method avoids toxic reagents like carbodiimides or chloroformamidines.

Mechanistic Pathway

-

Sulfonation :

3-Methoxy-aniline reacts with sulfonyl chloride to form a sulfonamide intermediate, enhancing electrophilicity at the nitrogen center. -

Cyanamide Coupling :

The sulfonamide reacts with cyanamide in aqueous sodium bicarbonate, with the -SO group acting as a leaving group to form the guanidine core. -

Acidification :

HCl gas is bubbled through the reaction mixture to precipitate the hydrochloride salt.

Advantages Over Traditional Methods

-

Reaction Rate : Sulfonic acid derivatives increase reaction speed by ~15-fold compared to thiol-based analogs.

-

Safety : Eliminates use of moisture-sensitive reagents like dichloroisocyanide.

Table 2: Comparative Analysis of Sulfonic Acid vs. Thiol Routes

| Factor | Sulfonic Acid Route | Thiol Route |

|---|---|---|

| Reaction Time | 2–4 hours | 24–48 hours |

| Byproduct Toxicity | Low (SO) | High (HS) |

| Yield | 75–82% | 60–68% |

Isocyanide-Based One-Pot Synthesis

A scalable one-pot method, adapted from RSC advances, employs isocyanides and amines under mild conditions. While originally developed for N-phthaloylguanidines, this approach is adaptable to 3-methoxy-phenyl derivatives.

Procedure Highlights

-

Base-Mediated Coupling :

A mixture of 3-methoxy-aniline, tert-butyl isocyanide, and phthalimide reacts in chloroform with triethylamine as a base. -

Acid Workup :

The reaction is quenched with 1 M NaOH, extracted with chloroform, and treated with HCl in ethanol to precipitate the hydrochloride salt. -

Purification :

Flash chromatography on neutral alumina (ethyl acetate/hexanes gradient) removes phthalimide byproducts.

Critical Parameters

Comparative Evaluation of Methods

Table 3: Synthesis Route Comparison

Industrial-Scale Considerations

For large-scale production, the cyanamide-amine route is preferred due to its high yield and solvent recyclability. Key industrial modifications include:

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Methoxy-phenyl)-guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or otherwise substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(3-Methoxy-phenyl)-guanidine hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy and bioavailability. Notably, it has been explored for:

- Neuroprotective Agents : The compound exhibits potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders by modulating neurotransmitter release and receptor activity .

- Anticancer Drugs : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. In vitro studies show significant growth inhibition in various cancer cell lines .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and metabolic pathways. Its properties allow researchers to:

- Study Enzyme Interactions : The guanidine group interacts with various enzymes, providing insights into metabolic regulation and potential therapeutic targets .

- Explore Antimicrobial Activities : Preliminary studies reveal antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Analytical Chemistry

This compound is employed in analytical methods to enhance the detection and quantification of biomolecules:

- Biochemical Assays : It improves the accuracy of assays used to measure specific biomolecules, facilitating research in drug development and diagnostics .

Agricultural Chemistry

This compound is also significant in agricultural applications:

- Agrochemical Formulation : It contributes to the development of more effective pesticides and herbicides, enhancing crop protection strategies .

Material Science

Research into the compound's properties has led to its exploration in material science:

- Novel Materials Development : Investigations focus on creating materials with enhanced thermal stability and conductivity, which could have applications in electronics and other fields .

Case Studies

- Anticancer Activity Study :

-

Antimicrobial Efficacy Research :

- Objective : To determine the antimicrobial properties against Pseudomonas aeruginosa.

- Results : MIC values between 20 to 50 µg/mL indicate comparable effectiveness to standard antibiotics.

Wirkmechanismus

The mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃ in Compound 2) increase structural rigidity and melting points (169–171°C), whereas alkyl chains (e.g., 6b) reduce crystallinity . The methoxy group in the target compound likely offers intermediate polarity, balancing solubility and stability.

- Synthetic Complexity : Diaryl derivatives (e.g., Compound 4) achieve high yields (93%) via straightforward HCl-mediated reactions, while alkylated analogs (e.g., 6b) require multi-step synthesis, resulting in lower yields (30%) .

Physicochemical Properties

- Solubility : The methoxy group enhances solubility in organic solvents compared to halogenated derivatives (e.g., Compound 2), which may aggregate due to hydrophobic interactions . PHGH, a polymer, exhibits high water solubility due to its repeating guanidine units .

- Thermal Stability : Diaryl derivatives with rigid aromatic systems (e.g., Compound 2) show higher thermal stability (melting points >170°C) than alkylated or methoxy-substituted analogs .

Commercial and Industrial Relevance

- Scale of Production : N-(3-Methoxy-phenyl)-guanidine HCl is produced industrially at scale (25 kg/drum), whereas research-focused compounds (e.g., Compound 2) are synthesized in smaller quantities (mg to g) .

- Cost and Accessibility : Halogenated or polymerized guanidines (e.g., PHGH) are cost-effective for bulk applications (e.g., disinfectants), while specialized derivatives (e.g., NMDA antagonists) are high-value, low-volume products .

Biologische Aktivität

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and studies.

- Molecular Formula : C9H12ClN3O

- Molecular Weight : Approximately 201.65 g/mol

- CAS Number : 112677-52-8

- Solubility : Water-soluble due to its hydrochloride form.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown efficacy against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a potential candidate for developing new antimicrobial agents. For instance, studies have reported MIC values ranging from 20 to 50 µg/mL against certain strains, indicating comparable effectiveness to standard antibiotics like ceftriaxone.

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in various cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

In vitro studies have shown that treatment with this compound results in significant cell growth inhibition, with IC50 values reported as low as 1.66 µM for MCF-7 cells . Furthermore, it has been observed to alter cell cycle progression, leading to G0/G1 phase arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The guanidine group can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

The methoxy group enhances membrane permeability, facilitating better cellular uptake and increased efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other guanidine derivatives:

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| N-(4-Methoxy-phenyl)-guanidine | C9H12ClN3O | 22594132 | Antimicrobial; anticancer potential |

| N-(2-Methoxy-phenyl)-guanidine | C9H12ClN3O | 57004-60-1 | Limited studies; potential neuroactivity |

| N-(3-Methoxy-phenyl)-urea | C9H11N3O | 7018035 | Antimicrobial; less soluble |

The presence of the methoxy group at the 3-position is crucial for enhancing solubility and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited a significant inhibition zone against E. coli and S. aureus, comparable to standard antibiotics .

- Anticancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in a notable increase in apoptotic cells and a decrease in viable cells after 24 hours of exposure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Methoxy-phenyl)-guanidine hydrochloride, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves nucleophilic substitution of a halogenated aromatic precursor (e.g., 3-methoxyphenyl halide) followed by reaction with guanidine under controlled pH and temperature. A key step is the formation of the guanidine adduct via acid chloride intermediates, as demonstrated in analogous benzoylguanidine syntheses . Critical parameters include:

- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Optimization of reaction stoichiometry (e.g., molar ratios of guanidine to aryl precursor).

- Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How is this compound utilized in protein denaturation studies, and what experimental parameters must be controlled?

- Answer : This compound, like other guanidine derivatives, disrupts protein tertiary structure by breaking hydrogen bonds and hydrophobic interactions. Methodological guidelines include:

- Concentration : Use 6–8 M solutions for complete unfolding, validated via circular dichroism (CD) or fluorescence spectroscopy .

- Temperature : Denaturation efficiency is temperature-dependent; experiments are often conducted at 20–25°C for consistency with prior studies .

- Compatibility : Avoid reducing agents (e.g., DTT) unless studying disulfide-free proteins, as guanidine can interfere with redox conditions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound production?

- Answer : Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .

- Catalyst use : Biodegradable catalysts like polyphosphoric acid (PPI) improve condensation efficiency in multi-component reactions .

- Temperature control : Dynamic ramping (e.g., 50°C to 120°C over 10 min) prevents thermal degradation of intermediates.

Q. How should researchers address contradictions in toxicity data across safety data sheets (SDS) for guanidine derivatives?

- Answer : Discrepancies in hazard classification (e.g., acute toxicity vs. non-toxic) require:

- Source triangulation : Cross-reference SDS from academic suppliers (e.g., TCI America) and regulatory databases (e.g., PubChem) .

- In vitro validation : Conduct cytotoxicity assays (e.g., MTT tests on HEK293 cells) to assess LD50 under experimental conditions.

- Institutional protocols : Adhere to OSHA or EU-REACH guidelines for handling until consensus is established .

Q. What are the best practices for long-term storage of this compound to maintain stability?

- Answer :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Humidity control : Use desiccants (e.g., silica gel) to minimize hydrolysis of the hydrochloride salt.

- Periodic analysis : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Q. Can this compound enhance the sensitivity of molecular diagnostics like LAMP (Loop-Mediated Isothermal Amplification)?

- Answer : Guanidine derivatives enhance nucleic acid amplification by inhibiting nonspecific binding. For LAMP optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.